molecular formula C19H28N6O3 B2374324 8-(2-(2,6-dimethylmorpholino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923145-71-5

8-(2-(2,6-dimethylmorpholino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2374324
CAS RN: 923145-71-5
M. Wt: 388.472
InChI Key: KUNAYMPXEPXVAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a morpholine ring, which is a common feature in many pharmaceuticals . Morpholine is a versatile intermediate and is mainly used in the synthesis of pharmaceutical ingredients .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The morpholine ring would provide a site of reactivity for further functionalization .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. The morpholine ring could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Morpholine derivatives generally have moderate molecular weights and can exhibit a variety of physical and chemical properties .

Scientific Research Applications

Receptor Affinity and Enzyme Activity

A study by Zagórska et al. (2016) synthesized and evaluated a series of octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines for their binding affinities to serotonin (5-HT1A, 5-HT6, 5-HT7) and dopamine D2 receptors, as well as their inhibitory potencies for phosphodiesterases PDE4B1 and PDE10A. The research revealed structure-activity relationships, identifying compound 5 as a promising structure for further modification and detailed mechanistic studies of obtained hybrid ligands (Zagórska et al., 2016).

Antiviral and Antihypertensive Activity

Nilov et al. (1995) explored the synthesis and biological activity of 7,8-polymethylenepurine derivatives, finding that these compounds serve as precursors for further derivatives with antiviral and antihypertensive activities. This research demonstrates the versatility of purine derivatives in developing therapeutic agents (Nilov et al., 1995).

Antidepressant and Anxiolytic-like Activity

Zagórska et al. (2015) synthesized and evaluated a series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones for their affinity towards serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. The study identified compounds with potential antidepressant and anxiolytic-like activities, highlighting the therapeutic potential of purine derivatives in treating mood disorders (Zagórska et al., 2015).

Anxiolytic and Antidepressant Potential

Another study by Zagórska et al. (2009) synthesized N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and evaluated their in vitro and preclinical anxiolytic and antidepressant potential. The findings suggest the potential of these compounds as therapeutic agents for mood disorders (Zagórska et al., 2009).

Fluorescence pH Sensing

Feixiang Cheng et al. (2016) developed tetrapodal ligands containing imidazole groups and synthesized star-shaped Ru(II) complexes for pH sensing. This research showcases the application of purine derivatives in developing luminescent sensors for pH measurement, demonstrating their utility beyond pharmacological applications (Feixiang Cheng et al., 2016).

properties

IUPAC Name

6-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O3/c1-11-9-23(10-12(2)28-11)7-8-24-13(3)14(4)25-15-16(20-18(24)25)21(5)19(27)22(6)17(15)26/h11-12H,7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNAYMPXEPXVAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCN2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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